
2-(3-Fluoro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 2-(3-Fluoro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid in cancer cells involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell proliferation, survival, and metabolism. Inhibition of this pathway leads to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Fluoro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has low toxicity and does not cause significant biochemical and physiological effects in normal cells. However, in cancer cells, this compound has been found to induce apoptosis and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-Fluoro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid in lab experiments is its potential as an anticancer agent. This compound has been found to be effective in inhibiting the growth of cancer cells, making it a potential candidate for the development of new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 2-(3-Fluoro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. One of the directions is the development of new anticancer drugs based on this compound. Another direction is the synthesis of new materials using this compound as a building block. In addition, further studies are needed to investigate the potential of this compound as a catalyst for the degradation of organic pollutants in the environment.
Conclusion:
In conclusion, 2-(3-Fluoro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully explore the potential of this compound in different fields.
Méthodes De Synthèse
The synthesis of 2-(3-Fluoro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has been reported using different methods. One of the most common methods is the reaction of 3-fluorobenzoic acid with a mixture of maleic anhydride and acetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction results in the formation of the desired product with a yield of up to 84%.
Applications De Recherche Scientifique
2-(3-Fluoro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has been studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In material science, this compound has been studied for its potential as a building block for the synthesis of new materials. In environmental science, this compound has been studied for its potential as a catalyst for the degradation of organic pollutants.
Propriétés
IUPAC Name |
2-(3-fluorophenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8FNO4/c16-9-2-1-3-10(7-9)17-13(18)11-5-4-8(15(20)21)6-12(11)14(17)19/h1-7H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUOFUZRUOUHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


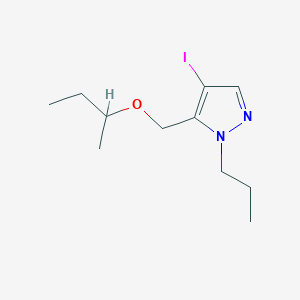
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2523761.png)
![5-Chloro-6-[[4-(3-cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]amino]pyridine-3-carbonitrile](/img/structure/B2523762.png)
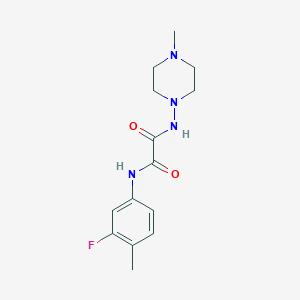
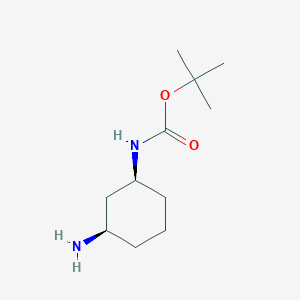

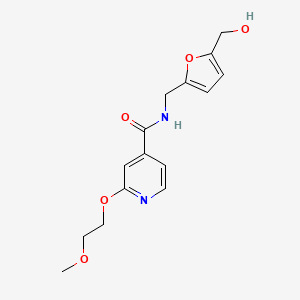
![N-(4-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2523769.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2523773.png)
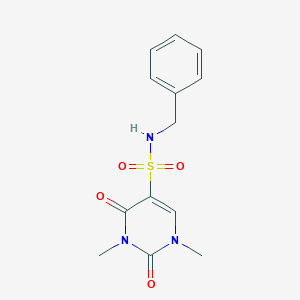
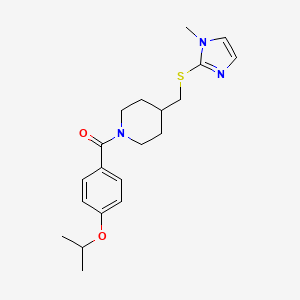
![8-[(2,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2523779.png)